
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Overview
Description
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is an organic compound with the molecular formula C9H17NO3. It is a white crystalline solid that is soluble in alcohol and ether. This compound is primarily used in organic synthesis as a reagent or intermediate and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several steps:
Reaction of Chloromethyl tert-butyl ether with Dimethylamine: This reaction produces tert-butyl-N,N-dimethylformamide.
Reaction with Cyclopropanol: The tert-butyl-N,N-dimethylformamide is then reacted with cyclopropanol to form rel-(2-hydroxymethyl)cyclopropylformamide.
Reaction with Di-tert-butyl Dicarbonate: Finally, the rel-(2-hydroxymethyl)cyclopropylformamide is reacted with di-tert-butyl dicarbonate to yield this compound.
Chemical Reactions Analysis
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trans-(2-hydroxymethyl)cyclopropyl moiety mimics the structural features of the sugar ring found in natural nucleosides, allowing it to interact with nucleoside-binding proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
Cyclopropylcarbamate derivatives: These compounds share the cyclopropylcarbamate core but differ in their functional groups and substituents.
Nucleoside analogs: These compounds mimic the structure of natural nucleosides and have similar biological activities.
This compound stands out due to its unique structural features and its ability to interact with nucleoside-binding proteins, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a compound with a unique cyclopropylcarbamate structure that has garnered interest in various fields, particularly in biological research. This article provides an overview of its biological activity, synthesis, mechanism of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₇NO₃
- Functional Groups : Cyclopropane ring, tert-butyl group, hydroxymethyl group, and carbamate functional group.
The presence of these groups contributes to its distinctive chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may mimic natural substrates, allowing it to inhibit or activate enzymes involved in various biological processes. Research indicates that it may affect pathways related to enzyme inhibition and receptor modulation, although specific molecular targets are still under investigation.
Biological Activity
Preliminary studies suggest that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular processes, making it a candidate for further pharmacological studies.
- Receptor Modulation : Interaction studies indicate that the compound may bind to various receptors, influencing their activity. This property is crucial for developing therapeutic agents targeting neurological disorders .
Table 1: Summary of Biological Activities
Applications in Research and Industry
This compound has several applications across different fields:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological conditions, enhancing drug efficacy and specificity .
- Agricultural Chemistry : The compound is utilized in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact .
- Biochemical Research : Researchers employ this compound in studies related to enzyme inhibition and protein interactions, aiding the understanding of biological processes and disease mechanisms .
- Material Science : Its properties make it suitable for developing advanced materials, including polymers that require enhanced durability and resistance to chemical degradation .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 | |
Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-53-3 | |
Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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